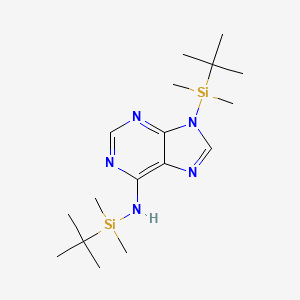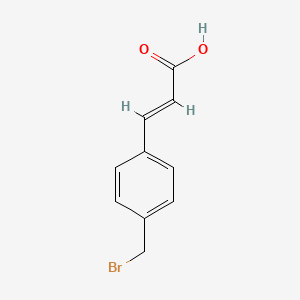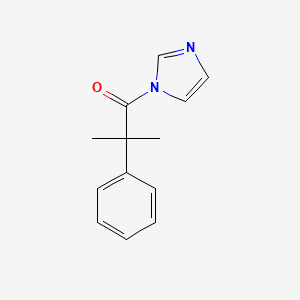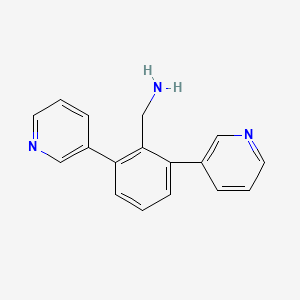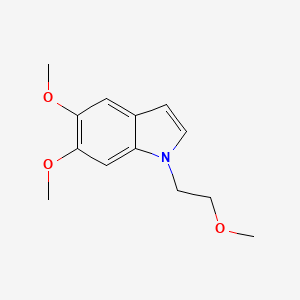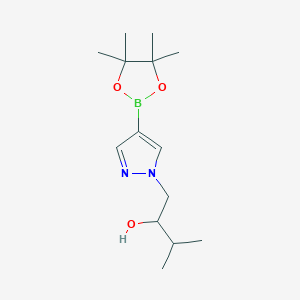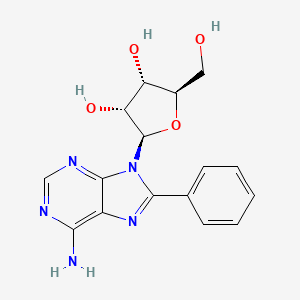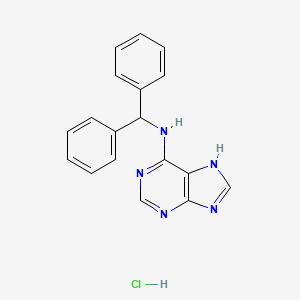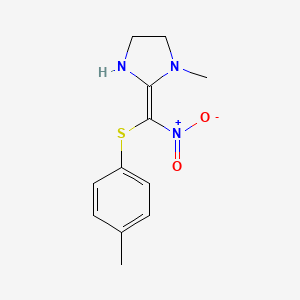
1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine is a complex organic compound characterized by its unique structure, which includes a nitro group, a tolylthio group, and an imidazolidine ring
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-methylimidazolidine with p-tolylthio and nitro compounds under controlled conditions. The reaction conditions often involve the use of solvents like THF (tetrahydrofuran) and catalysts such as SnCl2 (tin(II) chloride) to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the tolylthio group can form covalent bonds with target molecules. These interactions can modulate the activity of biological pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other nitro-substituted imidazolidines and tolylthio derivatives. Compared to these compounds, 1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 1-(p-Tolylthio)pyrrolidine-2,5-dione
- 1-Methyl-2-(nitrobenzylidene)imidazolidine
- 1-Methyl-2-(p-tolylthio)methyleneimidazolidine
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.
Eigenschaften
Molekularformel |
C12H15N3O2S |
|---|---|
Molekulargewicht |
265.33 g/mol |
IUPAC-Name |
(2E)-1-methyl-2-[(4-methylphenyl)sulfanyl-nitromethylidene]imidazolidine |
InChI |
InChI=1S/C12H15N3O2S/c1-9-3-5-10(6-4-9)18-12(15(16)17)11-13-7-8-14(11)2/h3-6,13H,7-8H2,1-2H3/b12-11+ |
InChI-Schlüssel |
VEKOWPSEYZTOMO-VAWYXSNFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S/C(=C/2\NCCN2C)/[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)SC(=C2NCCN2C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



